(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide
Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a benzodioxole ring and a pyridine ring connected by a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium iodide, or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine salts.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,3-Benzodioxol-5-ylmethyl)amine: Lacks the pyridine ring, leading to different chemical and biological properties.
(2-Pyridinylmethyl)amine: Lacks the benzodioxole ring, resulting in distinct reactivity and applications.
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine hydrochloride: Similar structure but different counterion, affecting solubility and stability.
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is unique due to the presence of both benzodioxole and pyridine rings, which confer specific chemical reactivity and potential biological activity. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2BrH/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13;;/h1-7,15H,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFXMNKULFGVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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